molecular formula C12H18ClNO4S3 B2475930 5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide CAS No. 2320171-68-2

5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2475930
CAS RN: 2320171-68-2
M. Wt: 371.91
InChI Key: ZSYNNFIWPHRHMV-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide” is a sulfonamide derivative . Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine for their antibacterial properties .


Molecular Structure Analysis

The molecular formula of this compound is C13H18ClNO3S2 . It contains a thiophene ring, a tetrahydro-2H-thiopyran ring, and a sulfonamide group .

Scientific Research Applications

Ocular Hypotensive Activity

Research on sulfonamide derivatives, particularly those related to the thiophene sulfonamide class, has identified compounds with potential ocular hypotensive activity. These compounds are evaluated for their efficacy in models of glaucoma, demonstrating the possibility of topical applications for managing this condition. The focus has been on optimizing inhibitory potency against carbonic anhydrase and improving water solubility while minimizing pigment binding in the iris to enhance therapeutic profiles (Prugh et al., 1991).

Antimicrobial and Antifungal Properties

Sulfonamide-derived compounds have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have shown that these compounds exhibit moderate to significant activity against various bacterial and fungal strains. This includes promising results against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, highlighting their potential as antimicrobial agents (Krátký et al., 2012).

Antiviral Activity

The synthesis of thiophene sulfonamide derivatives and their evaluation for antiviral activity represent another area of scientific interest. Specifically, compounds in this class have shown efficacy against tobacco mosaic virus, suggesting a potential role in the development of antiviral agents (Chen et al., 2010).

Synthesis and Characterization of Metal Complexes

Sulfonamide-derived ligands and their transition metal complexes have been synthesized and characterized, exploring their bonding, structure, and potential applications. These studies have assessed the antibacterial, antifungal, and cytotoxic activities of both the ligands and their metal complexes, uncovering their moderate to significant biological activity. This line of research opens up possibilities for the use of these compounds in various fields, including materials science and biochemistry (Chohan & Shad, 2011).

Mechanism of Action

Sulfonamides are known to inhibit the growth of bacteria by interfering with the synthesis of folic acid, a nutrient required for bacterial growth .

Safety and Hazards

Sulfonamides are generally considered safe for use in humans, but they can cause allergic reactions in some individuals .

Future Directions

The development of new sulfonamide derivatives with improved properties is an active area of research in medicinal chemistry .

properties

IUPAC Name

5-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO4S3/c13-10-1-2-11(20-10)21(16,17)14-9-12(18-6-5-15)3-7-19-8-4-12/h1-2,14-15H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYNNFIWPHRHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNS(=O)(=O)C2=CC=C(S2)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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